molecular formula C20H22Cl3N3O2S B2611354 N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE CAS No. 1216610-97-7

N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2611354
CAS No.: 1216610-97-7
M. Wt: 474.83
InChI Key: HAKOZFIUATXNKB-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds can be used in the development of new materials or as intermediates in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Attachment of Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be introduced via nucleophilic substitution reactions.

    Formation of Acetamide Linkage: The acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Introduction of Dimethylaminopropyl Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the amide or benzothiazole moieties.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid moieties.

    Amide Derivatives: Compounds with similar acetamide linkages.

Uniqueness

The uniqueness of N-(1,3-BENZOTHIAZOL-2-YL)-2-(2,4-DICHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2S.ClH/c1-24(2)10-5-11-25(20-23-16-6-3-4-7-18(16)28-20)19(26)13-27-17-9-8-14(21)12-15(17)22;/h3-4,6-9,12H,5,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKOZFIUATXNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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